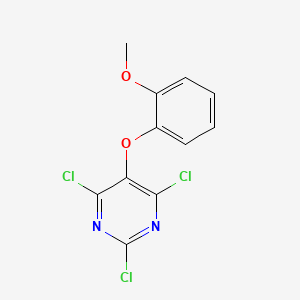
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a methoxyphenoxy group and three chlorine atoms attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 2-methoxyphenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the methoxyphenol acts as the nucleophile attacking the chlorinated pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in solvents like ethanol or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)ethanol: A similar compound with a different substitution pattern on the aromatic ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group but different functional groups attached.
Uniqueness
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine is unique due to the presence of three chlorine atoms on the pyrimidine ring, which significantly influences its reactivity and potential applications. The combination of the methoxyphenoxy group and the trichloropyrimidine core provides a distinct chemical profile that can be exploited in various research and industrial contexts.
Properties
Molecular Formula |
C11H7Cl3N2O2 |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
2,4,6-trichloro-5-(2-methoxyphenoxy)pyrimidine |
InChI |
InChI=1S/C11H7Cl3N2O2/c1-17-6-4-2-3-5-7(6)18-8-9(12)15-11(14)16-10(8)13/h2-5H,1H3 |
InChI Key |
CYLUEYOOGWPYGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




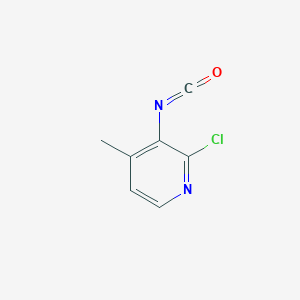
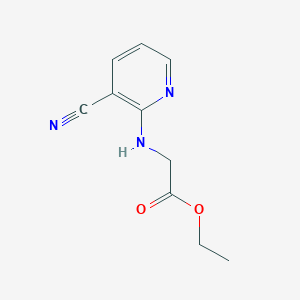
![5-Cyano-2-phenyl-benzo[b]furan](/img/structure/B8652173.png)

![(1S*,5R*,6S*) Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B8652182.png)


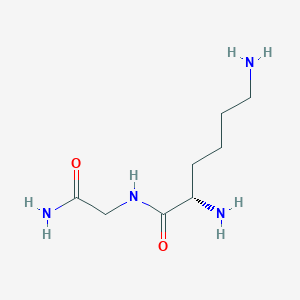
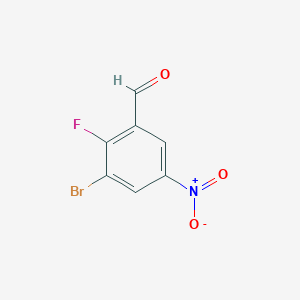
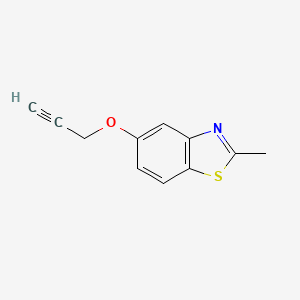
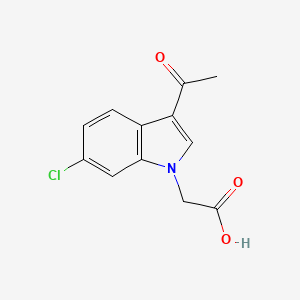
![3-[Cyano(morpholin-4-yl)methyl]benzonitrile](/img/structure/B8652235.png)
